4-Cyano-2-fluoro-5-isopropoxyphenyl-1,3-diboronic acid, pinacol ester
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Overview
Description
4-Cyano-2-fluoro-5-isopropoxyphenyl-1,3-diboronic acid, pinacol ester is a specialized chemical compound with a complex molecular structure. It is known for its utility in various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. This compound features a phenyl ring substituted with cyano, fluoro, and isopropoxy groups, along with two boronic acid groups protected as pinacol esters.
Mechanism of Action
Target of Action
Boronic esters, such as bs-33698, are generally known to be versatile intermediates in organic synthesis . They are often used in Suzuki-Miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction .
Mode of Action
Boronic esters are typically involved in the formation of carbon-carbon bonds in organic synthesis . They can undergo deboronation, a process where the boron moiety is removed, often through a radical approach .
Biochemical Pathways
Boronic esters like bs-33698 are known to participate in various transformations, including oxidations, aminations, halogenations, and carbon-carbon bond formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s worth noting that the compound’s stability is enhanced due to its boronic ester moiety, which makes it more resistant to protodeboronation compared to boranes .
Result of Action
The compound’s involvement in various transformations, including the formation of carbon-carbon bonds, suggests that it could play a significant role in the synthesis of complex organic molecules .
Action Environment
It’s known that boronic esters like bs-33698 are usually bench stable and easy to purify . Their stability can pose challenges when it comes to removing the boron moiety at the end of a sequence if required .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 4-cyano-2-fluorophenol with isopropyl bromide to form 4-cyano-2-fluoro-5-isopropoxyphenol. This intermediate is then subjected to a boronic acid synthesis reaction, typically involving the use of boronic acid derivatives and pinacol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with stringent control over reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The process may also include purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic acids.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The isopropoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese(III) acetate and hydrogen peroxide.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Boronic acids
Reduction: Amines
Substitution: Various substituted phenols
Scientific Research Applications
This compound is widely used in scientific research due to its unique properties and reactivity. It is particularly valuable in:
Chemistry: Used in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Employed in the study of enzyme inhibitors and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and in catalysis.
Comparison with Similar Compounds
Boronic esters: Similar compounds include other boronic esters, which are used in various chemical reactions and applications.
Phenylboronic acids: These compounds share the phenyl ring structure and are used in similar contexts.
Uniqueness: 4-Cyano-2-fluoro-5-isopropoxyphenyl-1,3-diboronic acid, pinacol ester is unique due to its specific combination of functional groups, which allows for a wide range of chemical transformations and applications. Its dual boronic acid groups and the presence of cyano and fluoro substituents make it particularly versatile in organic synthesis and research.
Properties
IUPAC Name |
3-fluoro-6-propan-2-yloxy-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32B2FNO5/c1-13(2)27-16-11-15(23-28-19(3,4)20(5,6)29-23)18(25)17(14(16)12-26)24-30-21(7,8)22(9,10)31-24/h11,13H,1-10H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWKTBJZVKNRCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)B3OC(C(O3)(C)C)(C)C)C#N)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32B2FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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